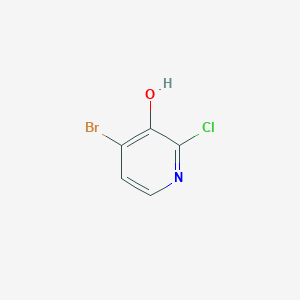

4-Bromo-2-chloropyridin-3-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-chloropyridin-3-OL is a chemical compound with a molecular weight of 208.442 . It is typically used in laboratory settings .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloropyridin-3-OL consists of a pyridine ring substituted with a bromine atom at the 4th position, a chlorine atom at the 2nd position, and a hydroxyl group at the 3rd position .Physical And Chemical Properties Analysis

4-Bromo-2-chloropyridin-3-OL is a solid substance . It has a molecular weight of 208.44 .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

Halogenated pyridines, including compounds similar to 4-Bromo-2-chloropyridin-3-OL, serve as key intermediates in the synthesis of complex organic molecules. For instance, the facile synthesis and crystal structures of all-para-brominated oligo(N-phenyl-m-aniline)s demonstrate the utility of halogenated intermediates in creating structures with specific electronic and structural properties (Ito et al., 2002). This research showcases how such compounds can be oxidized into cations with unique redox properties, highlighting their potential in materials science and electronics.

Catalytic Reactions and Cross-Coupling

Halogenated pyridines are pivotal in catalytic processes, such as palladium-catalyzed cross-coupling reactions, to produce various derivatives with wide-ranging applications. A study on the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex illustrates the chemoselective transformations achievable with these compounds, leading to products with potential relevance in pharmaceuticals and agrochemicals (Ji et al., 2003).

Material Science Applications

The synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions indicates the role of halogenated pyridines in developing materials with potential electronic and optical properties. Density functional theory (DFT) studies provide insights into the reactivity and electronic characteristics of these compounds, suggesting their use as chiral dopants for liquid crystals and other materials with specific optical requirements (Ahmad et al., 2017).

Investigating Molecular Interactions and Mechanisms

Research on the mechanism of dimethylarginine dimethylaminohydrolase inactivation by 4-halopyridines unveils the potential of halogenated pyridines in biochemical studies. Such compounds can act as protein modifiers, elucidating the interaction mechanisms within biological systems and aiding in the development of therapeutic agents (Johnson et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-2-chloropyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTXIVKHTAOHBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2884264.png)

![6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2884265.png)

![Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2884269.png)

![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-5-amine](/img/structure/B2884277.png)

![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B2884282.png)

![7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2884284.png)